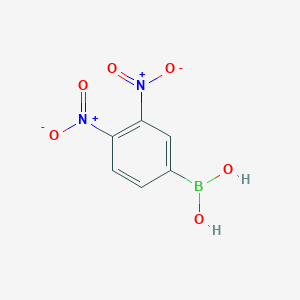

(3,4-Dinitrophenyl)boronic acid

Description

Properties

Molecular Formula |

C6H5BN2O6 |

|---|---|

Molecular Weight |

211.93 g/mol |

IUPAC Name |

(3,4-dinitrophenyl)boronic acid |

InChI |

InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |

InChI Key |

UPHSQBGGOHFKOQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dinitrophenyl Boronic Acid

Classical Approaches to Arylboronic Acid Synthesis Applied to the Dinitrophenyl Core

The traditional methods for synthesizing arylboronic acids often involve the generation of an organometallic intermediate from an aryl halide, which is then quenched with a borate (B1201080) ester. nih.gov These approaches have been adapted for the synthesis of (3,4-Dinitrophenyl)boronic acid, though the electronic nature of the substrate requires careful consideration of reaction conditions.

Metal-Halogen Exchange and Boronate Ester Formation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry for the creation of carbon-metal bonds. wikipedia.org This method typically involves the reaction of an aryl halide with an organolithium or Grignard reagent. wikipedia.orgethz.ch For the synthesis of (3,4-Dinitrophenyl)boronic acid, a common starting material is 1-bromo-3,4-dinitrobenzene or 1-chloro-3,4-dinitrobenzene (B146266).

The process begins with the metal-halogen exchange, where an organolithium reagent, such as n-butyllithium, abstracts the halogen atom from the dinitrophenyl halide at low temperatures to form a highly reactive dinitrophenyllithium intermediate. wikipedia.orgharvard.edu This intermediate is then immediately treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final (3,4-Dinitrophenyl)boronic acid. nih.gov

An alternative to organolithium reagents is the use of Grignard reagents. ethz.ch The reaction of 1-bromo-3,4-dinitrobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, (3,4-dinitrophenyl)magnesium bromide. google.comgoogle.com This organomagnesium compound is then reacted with a borate ester, followed by hydrolysis, to afford the desired boronic acid. google.com The use of LiCl can facilitate the formation of Grignard reagents from less reactive aryl chlorides. organic-chemistry.org

Table 1: Key Parameters in Metal-Halogen Exchange for (3,4-Dinitrophenyl)boronic Acid Synthesis

| Parameter | Organolithium Method | Grignard Method |

| Starting Material | 1-Bromo-3,4-dinitrobenzene or 1-Chloro-3,4-dinitrobenzene | 1-Bromo-3,4-dinitrobenzene |

| Reagent | n-Butyllithium or t-Butyllithium | Magnesium turnings |

| Borate Ester | Trimethyl borate or Triisopropyl borate | Triisopropyl borate |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | Typically -78 °C for the exchange | Room temperature or gentle reflux |

| Hydrolysis | Acidic workup (e.g., HCl) | Acidic workup (e.g., HCl) |

Direct Borylation Reactions: Mechanism and Scope

Direct borylation reactions offer a more atom-economical route to arylboronic acids by avoiding the pre-formation of organometallic reagents. One of the most prominent methods is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

In the context of (3,4-Dinitrophenyl)boronic acid synthesis, 1-bromo-3,4-dinitrobenzene can be subjected to Miyaura borylation conditions. The catalytic cycle typically involves a palladium(0) complex that undergoes oxidative addition to the aryl-halide bond. The resulting arylpalladium(II) halide complex then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the arylboronate ester and regenerate the palladium(0) catalyst. The pinacol (B44631) ester of (3,4-Dinitrophenyl)boronic acid is then hydrolyzed to the final product.

The scope of this reaction is broad, but the strong electron-withdrawing nature of the nitro groups in the substrate can influence the reaction kinetics and catalyst efficiency. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields.

Advanced and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These strategies are being applied to the synthesis of (3,4-Dinitrophenyl)boronic acid to overcome the limitations of classical approaches.

Catalytic C–H Borylation for Selective Functionalization

Catalytic C–H borylation has emerged as a powerful tool for the direct conversion of C–H bonds into C–B bonds, offering significant advantages in terms of step-economy and waste reduction. mdpi.comresearchgate.net Iridium-catalyzed borylation is a particularly well-developed method for the regioselective functionalization of arenes. mdpi.comnih.gov

For the synthesis of (3,4-Dinitrophenyl)boronic acid via this route, 1,2-dinitrobenzene (B166439) would be the starting material. The reaction typically employs an iridium catalyst, often in conjunction with a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). researchgate.netnih.gov The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group being introduced at the least hindered C–H position. In the case of 1,2-dinitrobenzene, this would lead to the formation of the desired 3,4-disubstituted product.

The catalytic cycle is believed to involve an Ir(III)-Ir(V) pathway. nih.gov The active iridium catalyst coordinates to the arene and facilitates the oxidative addition of a C–H bond. Subsequent reductive elimination from the iridium center releases the borylated arene and regenerates the active catalyst.

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. organic-chemistry.org The synthesis of organometallic intermediates, such as organolithium compounds, can be particularly well-suited for flow reactors, as the rapid mixing and precise temperature control can minimize side reactions and improve yields. organic-chemistry.org

A continuous flow setup can be employed for the metal-halogen exchange and subsequent borylation to produce (3,4-Dinitrophenyl)boronic acid. organic-chemistry.org In a typical setup, a solution of the dinitrophenyl halide and the organolithium reagent are mixed in a T-junction, and the resulting lithiated intermediate flows into a second reactor where it is quenched with a borate ester. organic-chemistry.org This approach allows for very short reaction times, often on the order of seconds, and can be scaled up by simply running the reactor for a longer duration. organic-chemistry.org

Green Chemistry Principles in (3,4-Dinitrophenyl)boronic Acid Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsci-hub.se These principles can be applied to the synthesis of (3,4-Dinitrophenyl)boronic acid in several ways.

One key aspect is the choice of solvents. The use of greener solvents, or even performing reactions in water, can significantly reduce the environmental impact. rsc.org For instance, micellar conditions using surfactants in water have been shown to be effective for palladium-catalyzed borylation reactions. organic-chemistry.org

Another green chemistry consideration is atom economy. Direct C–H borylation reactions are inherently more atom-economical than methods that require pre-functionalization with a halide. mdpi.com Additionally, the development of recyclable catalysts can further enhance the sustainability of the synthesis. sci-hub.se For example, heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused.

The use of milder reaction conditions, such as lower temperatures and pressures, and the avoidance of toxic reagents are also central to green chemistry. sci-hub.se Research in this area continues to seek more benign and efficient routes to valuable compounds like (3,4-Dinitrophenyl)boronic acid.

Chemo- and Regioselective Synthesis of Dinitrophenylboronic Acid Isomers

The synthesis of (3,4-Dinitrophenyl)boronic acid presents a significant regiochemical challenge. Direct electrophilic nitration of phenylboronic acid is not a viable pathway to obtain the 3,4-dinitro isomer. The boronic acid group (–B(OH)₂) is electron-withdrawing and acts as a meta-director in aromatic electrophilic substitution reactions. vaia.comyoutube.com Consequently, direct nitration of phenylboronic acid with reagents like mixed nitric and sulfuric acid predominantly yields 3-nitrophenylboronic acid. vaia.com Further nitration would be expected to occur at the second meta-position, leading to 3,5-dinitrophenylboronic acid.

Furthermore, the carbon-boron bond is susceptible to cleavage under harsh electrophilic conditions, a process known as ipso-nitration, where the boronic acid group is replaced by a nitro group. acs.org This reaction is particularly noted when using strong nitrating agents like fuming nitric acid and can lead to the formation of nitrobenzene (B124822) byproducts, further complicating the product mixture. acs.org

Given these limitations, the chemo- and regioselective synthesis of (3,4-Dinitrophenyl)boronic acid necessitates a strategy that begins with a pre-functionalized aromatic ring where the two nitro groups are already in the desired 1,2-relationship. A common and effective approach is the introduction of the boronic acid moiety onto a 3,4-dinitrophenyl precursor. The most common methods involve the borylation of an aryl halide.

One of the most widely employed methods is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). For the synthesis of (3,4-Dinitrophenyl)boronic acid, the likely starting material would be 1-bromo-3,4-dinitrobenzene or 1-iodo-3,4-dinitrobenzene. The reaction is followed by the hydrolysis of the resulting boronate ester to yield the final boronic acid.

An alternative strategy involves the formation of an organometallic intermediate. This route typically starts with 1-bromo-3,4-dinitrobenzene, which is converted into an organolithium or Grignard reagent. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the borate ester and afford the target boronic acid. mdpi.com

| Synthetic Strategy | Description | Advantages | Challenges |

| Direct Nitration of Phenylboronic Acid | Sequential addition of two nitro groups to a phenylboronic acid starting material. | Atom economical in theory. | Poor regioselectivity (favors 3,5-isomer); Risk of ipso-nitration (deboronation). vaia.comyoutube.comacs.org |

| Miyaura Borylation of Aryl Halide | Palladium-catalyzed reaction of a 3,4-dihalo-nitrobenzene with a diboron reagent (e.g., B₂pin₂). | High regioselectivity; Good functional group tolerance. | Requires transition metal catalyst; Two-step process (borylation then hydrolysis). wikipedia.org |

| Organometallic Route | Formation of a Grignard or organolithium reagent from a 3,4-dihalo-nitrobenzene, followed by reaction with a trialkyl borate. | Avoids expensive catalysts; Well-established method. | Requires strictly anhydrous conditions; The high reactivity of the organometallic intermediate can be incompatible with some functional groups. mdpi.com |

Purification and Isolation Techniques for Research Applications

The purification of (3,4-Dinitrophenyl)boronic acid is critical for obtaining material suitable for research applications, as impurities can significantly affect subsequent reactions. Due to their unique chemical properties, boronic acids can be purified by several methods, though they are often prone to dehydration to form cyclic boroxine (B1236090) anhydrides.

Recrystallization Recrystallization is a fundamental and widely used technique for purifying solid arylboronic acids. researchgate.net The choice of solvent is crucial and is determined by the polarity of the specific boronic acid. For many arylboronic acids, solvents such as hot water, ethanol, or solvent mixtures like ethyl acetate (B1210297) have proven effective. vaia.comresearchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. researchgate.net

Column Chromatography Chromatographic techniques are also employed for the purification of boronic acids. However, standard silica (B1680970) gel chromatography can be challenging. researchgate.net Boronic acids, being Lewis acidic, can strongly adsorb to the silica surface, leading to poor recovery and streaking of the compound through the column. mdpi.comresearchgate.net In some cases, decomposition on the silica gel has been observed. mdpi.com To mitigate these issues, several modifications have been developed:

Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acid-containing compounds, leading to better purification results. researchgate.net

Neutral Alumina (B75360): For some boronic acid derivatives, particularly boronate esters, column chromatography using neutral alumina has been shown to be an effective alternative to silica gel. researchgate.net

Acid-Base Extraction (Derivatization to Salt) A highly effective and scalable method for purifying boronic acids relies on their acidic nature. researchgate.netfrontiersin.org This technique involves treating the crude product mixture with an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, to convert the boronic acid into its water-soluble boronate salt. frontiersin.org Non-acidic organic impurities can then be removed by washing the aqueous solution with an organic solvent like diethyl ether or diisopropyl ether. frontiersin.org Following the removal of impurities, the aqueous layer is acidified (e.g., with HCl), which re-protonates the boronate salt, causing the substantially pure boronic acid to precipitate out of the solution. researchgate.netfrontiersin.org The purified solid can then be isolated by filtration. This method is particularly useful for removing non-polar and neutral impurities.

| Purification Technique | Principle | Advantages | Disadvantages/Considerations |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. researchgate.net | Simple, cost-effective, and can yield high-purity material. | Can be time-consuming; Requires finding a suitable solvent system; Potential for product loss in the mother liquor. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel, alumina). | Can separate compounds with similar polarities. | Boronic acids may stick to or decompose on standard silica gel; May require modified stationary phases (e.g., boric acid-treated silica). mdpi.comresearchgate.net |

| Acid-Base Extraction | Conversion of the acidic boronic acid to a water-soluble salt to separate it from neutral/basic organic impurities. frontiersin.org | Highly effective for removing non-acidic impurities; Scalable and robust. | Only separates based on acidity; Requires handling of acidic and basic solutions. researchgate.netfrontiersin.org |

Reactivity and Reaction Mechanisms of 3,4 Dinitrophenyl Boronic Acid

Cross-Coupling Reactions and Mechanistic Elucidation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The unique electronic properties of (3,4-dinitrophenyl)boronic acid make its behavior in these reactions a subject of detailed study.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Substrate Scope and Limitations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

The use of (3,4-dinitrophenyl)boronic acid in Suzuki-Miyaura coupling presents specific challenges due to its electron-deficient nature. While electron-rich arylboronic acids are generally more reactive, electron-deficient ones can be prone to side reactions like protodeboronation. nih.gov However, recent advancements have demonstrated the successful coupling of nitroarenes, acting as electrophilic partners, with arylboronic acids. organic-chemistry.orgacs.org In an unprecedented reaction mechanism, the catalytic cycle is initiated by the cleavage of the aryl-nitro bond by palladium. organic-chemistry.org

| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |

| Pd(acac)₂ / BrettPhos / 18-crown-6 (B118740) / K₃PO₄·nH₂O | 4-Methoxyphenylboronic acid | 4-Methoxy-3',4'-dinitrobiphenyl | - | organic-chemistry.org |

| Pd(PPh₃)₄ / K₃PO₄ | 3-Formylphenylboronic acid | 3-Formyl-3',4'-dinitrobiphenyl | 81 | mdpi.com |

| Pd(PPh₃)₄ / K₃PO₄ | (4-Diphenylamino)phenylboronic acid | 4-(Diphenylamino)-3',4'-dinitrobiphenyl | 75 | mdpi.com |

Table 1. Examples of Suzuki-Miyaura coupling reactions involving nitro-substituted aryl compounds.

The two nitro groups on the phenyl ring of (3,4-dinitrophenyl)boronic acid are strongly electron-withdrawing. This electronic deficiency significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. Transmetalation, the transfer of the aryl group from the boron atom to the palladium center, is a crucial step in the reaction. libretexts.orgyoutube.com The Lewis acidity of the boron atom is increased by the electron-withdrawing nitro groups, which should, in principle, facilitate the formation of the ate-complex required for transmetalation. rsc.org

The choice of ligand on the palladium catalyst is critical for overcoming the challenges associated with the coupling of electron-deficient boronic acids like (3,4-dinitrophenyl)boronic acid. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst. libretexts.org These ligands can promote the oxidative addition step and facilitate the reductive elimination step. libretexts.org

For the coupling of nitroarenes, bulky biarylphosphine ligands such as BrettPhos have been shown to be particularly effective. acs.orgmdpi.com These ligands create a sterically demanding environment around the palladium center, which can favor the desired cross-coupling pathway over side reactions. In some cases, the use of N-heterocyclic carbene (NHC) ligands has also proven beneficial, offering strong electron-donating properties and high thermal stability to the catalyst. researchgate.net The development of new palladium precatalysts has also expanded the scope of Suzuki-Miyaura coupling to include challenging substrates like unprotected, nitrogen-rich heterocycles. nih.gov

Copper-Mediated Chan-Lam Coupling: Exploring Oxidative Cross-Coupling Pathways

The Chan-Lam coupling reaction provides an alternative method for forming carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction couples an arylboronic acid with an amine or an alcohol and is often conducted under mild conditions, open to the air. wikipedia.orgalfa-chemistry.com The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgalfa-chemistry.com

For (3,4-dinitrophenyl)boronic acid, the Chan-Lam coupling offers a potential route to synthesize dinitro-substituted diaryl ethers or anilines. The reaction's tolerance for various functional groups makes it an attractive method. organic-chemistry.org The mechanism likely involves the formation of a copper-aryl intermediate, followed by reaction with the nucleophile (amine or alcohol) and subsequent reductive elimination. wikipedia.org Recent studies have also explored the reductive coupling of nitroarenes with boronic acids using copper catalysis to form diarylamines, where the nitro group itself is transformed. nih.gov This suggests that copper can catalyze both the deoxygenation of the nitroarene and the subsequent C-N bond formation. nih.gov

| Catalyst | Coupling Partner | Product | Yield (%) | Reference |

| Cu(OAc)₂ | Diarylamines | Triarylamines | - | nih.gov |

| CuI | Arylboronic acids | Diaryl sulfides | - | |

| CuO nanoparticles | Arylboronic acids | Diaryl ethers | Good | acs.org |

Table 2. Examples of copper-mediated cross-coupling reactions involving nitroarenes.

Nickel-Catalyzed Cross-Coupling Reactions: Emerging Methodologies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can promote the coupling of a wide range of substrates, including those that are challenging for palladium-based systems. organic-chemistry.orgnih.gov Nickel-catalyzed Suzuki-Miyaura type couplings of (3,4-dinitrophenyl)boronic acid with various coupling partners are an area of active research. These reactions often exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. nih.gov

For instance, nickel catalysts have been shown to be effective in the cross-coupling of arylboronic acids with redox-active esters and chromene acetals. organic-chemistry.orgnih.gov Furthermore, nickel catalysis has been successfully applied to the C-P cross-coupling of arylboronic acids with P(O)H compounds. researchgate.net The use of nickel catalysts for the coupling of nitroarenes has also been reported, providing a pathway for the synthesis of diarylamines. rsc.org The mechanism of nickel-catalyzed cross-coupling reactions is generally believed to proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. nih.gov

| Catalyst | Coupling Partner | Product Type | Reference |

| NiCl₂·6H₂O | Arylboronic acids | Diaryl sulfides | rsc.org |

| Ni(cod)₂ / PPh₃ | Chromene acetals | 2-Aryl-2H-chromenes | organic-chemistry.org |

| NiBr₂ | Secondary phosphine oxides | Triarylphosphine oxides | researchgate.net |

Table 3. Examples of nickel-catalyzed cross-coupling reactions with arylboronic acids.

Other Transition Metal-Catalyzed Arylboronic Acid Couplings

Besides palladium, copper, and nickel, other transition metals have been explored for the cross-coupling reactions of arylboronic acids. Rhodium catalysts, for example, have been used for the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org Molybdenum-based catalysts have also been shown to promote the reductive coupling of nitroarenes with boronic acids to form diarylamines. rsc.org These alternative catalytic systems can offer unique reactivity and selectivity, expanding the toolbox for organic chemists. The development of these methodologies is crucial for accessing a wider range of functionalized molecules derived from (3,4-dinitrophenyl)boronic acid.

Lewis Acid-Base Interactions and Coordination Chemistry

Boronic acids (R-B(OH)₂) are fascinating molecules that exhibit dual chemical nature. Due to the presence of a vacant p-orbital on the boron atom, they act as Lewis acids, readily accepting electron pairs from Lewis bases. nih.govlibretexts.orgnih.gov This interaction leads to a change in the boron's geometry from trigonal planar to tetrahedral, forming a boronate species [R-B(OH)₃]⁻. nih.govmdpi.com The Lewis acidity of a boronic acid is significantly influenced by the substituents on the aryl ring. nih.gov For (3,4-Dinitrophenyl)boronic acid, the two strongly electron-withdrawing nitro groups substantially increase the electrophilicity of the boron center, making it a more potent Lewis acid compared to phenylboronic acid. nih.gov

The enhanced Lewis acidity of (3,4-Dinitrophenyl)boronic acid facilitates its complexation with a wide array of Lewis bases, which are electron-pair donors. libretexts.orgmeta-synthesis.com This includes neutral molecules like amines and alcohols, as well as anions such as fluoride (B91410) and hydroxide (B78521) ions. nih.govlibretexts.org The formation of these Lewis acid-base complexes, also known as coordination or dative bond complexes, is a fundamental aspect of its chemistry. libretexts.org

One of the most studied areas of boronic acid complexation is its reversible interaction with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.govresearchgate.net This reaction is an equilibrium process, and the stability of the resulting complex is dependent on several factors, including the structure of the diol, the pH of the solution, and the Lewis acidity of the boronic acid. nih.govresearchgate.net The strong electron-withdrawing nitro groups on (3,4-Dinitrophenyl)boronic acid are expected to favor the formation of stable boronate esters even at physiological pH.

The stability of boroxine (B1236090), the cyclic anhydride (B1165640) formed from the condensation of three boronic acid molecules, is also influenced by electronic effects. researchgate.net Studies on substituted phenylboronic acids have shown that electron-donating groups tend to support the formation of boroxine. researchgate.net Conversely, the electron-withdrawing nature of the dinitrophenyl group would likely disfavor boroxine formation, increasing the hydrolytic susceptibility of any boroxine that does form and favoring the monomeric boronic acid state in aqueous environments. researchgate.net

The characterization of these complexes is typically achieved using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) and single-crystal X-ray diffraction. rsc.orgrsc.org In ¹¹B NMR, the transition from the trigonal boronic acid to the tetrahedral boronate complex is accompanied by a characteristic upfield shift in the resonance signal. nih.gov

Table 1: Influence of Substituents on Boronic Acid pKa

| Boronic Acid Derivative | pKa | Electronic Effect of Substituent | Reference |

|---|---|---|---|

| Phenylboronic acid | ~9.0 | Neutral | nih.gov |

| 4-Formylphenylboronic acid (4-FPBA) | 8.13 ± 0.04 | Electron-withdrawing | nih.gov |

| 3-Acetamidophenylboronic acid (3-AcPBA) | 8.85 ± 0.04 | Electron-donating | nih.gov |

Note: The pKa for (3,4-Dinitrophenyl)boronic acid is predicted to be lower than that of 4-FPBA due to the stronger combined electron-withdrawing effect of two nitro groups.

While primarily functioning as Lewis acids, boronic acids can also act as Brønsted acids, which are proton donors. nih.gov This acidity arises from the hydroxyl protons (B-O-H ). nih.govncert.nic.in The acidic character is due to the polar nature of the O-H bond. ncert.nic.in The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. nih.gov

The electron-withdrawing nitro groups on the phenyl ring of (3,4-Dinitrophenyl)boronic acid increase the polarity of the O-H bonds, thereby increasing its Brønsted acidity compared to simple phenylboronic acids. This enhanced acidity allows it to protonate stronger bases. ncert.nic.in In the context of catalysis, chiral boronic acids or their derivatives, such as chiral phosphoric acids (CPAs), have been employed in enantioselective transformations. rsc.org While (3,4-Dinitrophenyl)boronic acid itself is not chiral, its acidic properties are relevant. Highly electron-deficient arylboronic acids can act as catalysts for the electrophilic activation of alcohols, facilitating nucleophilic substitution, often through an Sₙ1-type mechanism. nih.gov The strong acidity of (3,4-Dinitrophenyl)boronic acid makes it a candidate for such catalytic applications, where it could activate substrates by forming a boronate ester intermediate, rendering a hydroxyl group a better leaving group.

Reactions with Nucleophilic Reagents

The reactivity of (3,4-Dinitrophenyl)boronic acid with nucleophiles is twofold: reactions can occur at the boron center, as discussed above, or at the electron-deficient aromatic ring.

Arylboronic acids are known to participate as nucleophilic partners in transition metal-catalyzed 1,4-addition reactions (conjugate or Michael additions) to α,β-unsaturated carbonyl compounds. organic-chemistry.orgyoutube.com This reaction is a powerful tool for forming carbon-carbon bonds. cuny.edu Catalytic systems, often employing rhodium or palladium, enable the addition of the aryl group from the boronic acid to the β-position of an enone or unsaturated ester. organic-chemistry.org

Given this precedent, (3,4-Dinitrophenyl)boronic acid can serve as the aryl source in such conjugate addition reactions. The reaction would proceed via a transmetalation step from the boron to the transition metal catalyst (e.g., rhodium or palladium), followed by the 1,4-addition of the dinitrophenyl group to the unsaturated substrate. organic-chemistry.org This methodology provides a direct route to β-(3,4-dinitrophenyl) substituted ketones, esters, and amides.

Table 2: Catalytic Systems for 1,4-Addition of Arylboronic Acids

| Catalyst System | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| Rhodium/[Rh(cod)(MeCN)₂]BF₄ / (S)-BINAP | α,β-Unsaturated carbonyls | Asymmetric addition, good yields, excellent enantioselectivities. | organic-chemistry.org |

| Palladium/2,2'-bipyridine | α,β-Unsaturated carbonyls | Mild and efficient, applicable to aldehydes, esters, and amides. | organic-chemistry.org |

The dinitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing and resonance-stabilizing effects of the two nitro groups. This makes the aromatic ring itself an electrophilic center susceptible to attack by strong nucleophiles.

Studies on related 2,4-dinitrophenyl derivatives show that nucleophiles such as amines, phenoxides, and hydrazine (B178648) can displace a suitable leaving group on the ring. mdpi.comresearchgate.net In the case of (3,4-Dinitrophenyl)boronic acid, while the boronic acid group itself is not a typical leaving group in SₙAr, reactions could potentially be designed on a precursor like 1-chloro-3,4-dinitrobenzene (B146266) before its conversion to the boronic acid. If a nucleophilic attack were to occur on the (3,4-Dinitrophenyl)boronic acid ring, it would likely happen at the positions activated by the nitro groups (ortho/para to the NO₂), which are C-2 and C-5. The precise regioselectivity would be influenced by the nature of the nucleophile and reaction conditions.

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Boronic Acid Precursor

Further functionalization of the aromatic ring can be challenging but may be achieved through specific synthetic strategies, either before or after the introduction of the boronic acid moiety.

Electrophilic Aromatic Substitution (EAS): Performing electrophilic aromatic substitution on the (3,4-Dinitrophenyl)boronic acid precursor, 3,4-dinitrotoluene, or on the final compound is exceedingly difficult. masterorganicchemistry.commasterorganicchemistry.com The two nitro groups are powerful deactivating groups, which reduce the electron density of the aromatic ring, making it a very poor nucleophile for attacking incoming electrophiles (E⁺). masterorganicchemistry.comwikipedia.org Any substitution would require harsh conditions and would be directed to the positions meta to both nitro groups, which in this case is the C-6 position. Common EAS reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on such highly deactivated rings. masterorganicchemistry.comwikipedia.org

Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a proton ortho to a directing metalation group (DMG) by a strong base, typically an alkyllithium, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The DMG, a Lewis basic group, coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.org

Research has explored the use of the boronic acid group, or its derivatives like boronic esters, as a potential DMG. acs.org However, a common side reaction is the nucleophilic addition of the alkyllithium base to the Lewis acidic boron atom, leading to decomposition rather than the desired ortho-deprotonation. acs.org For the (3,4-Dinitrophenyl)boronic acid precursor, a more viable strategy would be to use a different, more established DMG already on the ring to direct lithiation. For instance, if a precursor contained a group like an amide or methoxy (B1213986) group, it could direct the lithiation, allowing for the introduction of an additional substituent before being converted to the final boronic acid product. organic-chemistry.orgwikipedia.org The remaining protons on the (3,4-Dinitrophenyl) ring are at positions 2, 5, and 6. A DMG at position 1 would direct lithiation to either position 2 or 6.

Applications of 3,4 Dinitrophenyl Boronic Acid in Organic Synthesis and Materials Design

As a Building Block for Complex Molecular Architectures

The presence of the versatile boronic acid group allows (3,4-Dinitrophenyl)boronic acid to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key component for synthesizing intricate molecular structures.

Synthesis of Electron-Deficient Aromatic Systems and Derivatives

The primary application of (3,4-Dinitrophenyl)boronic acid in this context is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. The two nitro groups on the phenyl ring are powerful electron-withdrawing groups, which renders the aromatic ring highly electron-deficient.

When (3,4-Dinitrophenyl)boronic acid is used in a Suzuki-Miyaura coupling, it allows for the direct installation of an electron-deficient dinitrophenyl moiety onto another aromatic or vinyl scaffold. This is a crucial strategy for synthesizing molecules with tailored electronic properties, such as those used in optoelectronics or as intermediates for further functionalization. The general mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org While electron-withdrawing groups on the boronic acid partner can sometimes slow the transmetalation step, appropriate selection of bases, ligands, and reaction conditions can facilitate efficient coupling. nih.gov

The resulting biaryl compounds, containing the dinitrophenyl unit, are themselves valuable electron-deficient systems. The nitro groups can be subsequently reduced to amino groups, providing a pathway to highly functionalized and diverse molecular architectures.

Construction of Polycyclic Aromatic Compounds and Heterocycles

(3,4-Dinitrophenyl)boronic acid can serve as a precursor for building larger, more complex ring systems, including polycyclic aromatic hydrocarbons (PAHs) and heterocycles. A common strategy involves a two-step process: a Suzuki-Miyaura coupling to construct a strategically designed biaryl precursor, followed by an intramolecular cyclization reaction. researchgate.net

For instance, the dinitrophenyl group could be coupled with a suitably substituted aryl halide. The resulting biaryl product could then undergo a reductive cyclization, where the nitro groups participate in forming new heterocyclic rings, such as phenazines or other nitrogen-containing fused systems. Alternatively, an intramolecular oxidative cyclodehydrogenation (Scholl reaction) could be employed on a larger precursor synthesized using the boronic acid, leading to the formation of extended, rigid PAH structures. researchgate.net The incorporation of the dinitrophenyl unit can influence the electronic properties and stacking behavior of the final PAH or heterocyclic system.

Precursor for Advanced Organic Electronic Materials

The development of organic electronics relies heavily on the synthesis of materials with specific electronic characteristics, particularly electron-transporting (n-type) semiconductors. researchgate.net Boron-containing compounds have gained significant attention in this area because the boron atom can effectively modulate the electronic structure of molecules, leading to desirable photophysical and electrochemical properties. frontiersin.org

Materials derived from (3,4-Dinitrophenyl)boronic acid are inherently electron-deficient due to the potent inductive and resonance effects of the two nitro groups. This makes them prime candidates for use as, or incorporation into, n-type organic materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netfrontiersin.org For example, the boronic acid could be used to synthesize a Schiff base, which could then be investigated for its semiconductor properties. Research on a related boronic acid-derived Schiff base has demonstrated its potential as a solution-processable n-type semiconductor, forming uniform thin films and exhibiting a reversible reduction tendency, which are key features for electronic device fabrication. researchgate.net The strong electron-accepting nature of the dinitrophenyl group would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, facilitating electron injection and transport.

Functional Materials Science and Engineering

Beyond discrete molecules, (3,4-Dinitrophenyl)boronic acid is a candidate for incorporation into larger macromolecular and supramolecular structures like polymers and porous frameworks, imparting specific functionalities to the bulk material.

Incorporation into Polymer Backbones and Side Chains

Boronic acid-functionalized polymers are a significant class of "smart" materials, often designed to respond to changes in pH or the presence of diols, such as glucose. mdpi.comnih.gov These polymers can be synthesized through several methods, including the direct polymerization of a boronic acid-containing monomer or by post-polymerization modification to add the boronic acid group. mdpi.com

(3,4-Dinitrophenyl)boronic acid could be incorporated as a functional side chain into a polymer. To achieve this, it would first need to be converted into a polymerizable monomer, for example, by introducing a vinyl or acrylamido group. The resulting polymer would feature pendant dinitrophenylboronic acid moieties. The strong electron-withdrawing nitro groups would significantly lower the pKa of the boronic acid, allowing it to bind with diols at a lower pH compared to standard phenylboronic acid. This feature could be exploited in the design of highly sensitive sensors or release systems that operate under specific pH conditions. nih.gov

Below is a table showing examples of functional monomers used in the synthesis of molecularly imprinted polymers, a related class of functional polymers.

| Functional Monomer | Template Molecule | Polymerization Method |

| Allylamine | 3,4-dihydroxyphenylacetic acid (DOPAC) | Thermal, radical bulk polymerization |

| 4-Vinylpyridine | 3,4-dihydroxyphenylacetic acid (DOPAC) | Thermal, radical bulk polymerization |

| 1-Vinylimidazole | 3,4-dihydroxyphenylacetic acid (DOPAC) | Thermal, radical bulk polymerization |

| Acrylonitrile | 3,4-dihydroxyphenylacetic acid (DOPAC) | Thermal, radical bulk polymerization |

| This table is based on data for synthesizing polymers with recognition sites for DOPAC, a structurally related catechol. researchgate.net |

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Crystalline porous materials like MOFs and COFs are synthesized from molecular building blocks (linkers and metal nodes or other linkers) to create materials with high surface area and tunable properties. rsc.orgrsc.org Boronic acids are foundational building blocks for COFs, where they can undergo self-condensation to form robust boroxine (B1236090) or boronate ester linkages, creating a porous, crystalline network. rsc.org

(3,4-Dinitrophenyl)boronic acid could theoretically be used as a monofunctional "truncating" agent to functionalize the pores of a 3D COF, or as a component in a mixed-linker strategy to introduce specific functionalities. researchgate.netnorthwestern.edu The nitro groups would project into the pores of the framework, potentially creating sites for selective guest adsorption or catalysis.

In MOF chemistry, the organic linkers are typically multidentate ligands like carboxylic acids that coordinate to metal ions. youtube.com Boronic acid groups can be incorporated into these linkers to add functionality. For example, a dicarboxylic acid ligand also containing the (3,4-Dinitrophenyl)boronic acid moiety could be synthesized. When used to build a MOF, this would result in a framework with accessible nitro and boronic acid groups within the pores. Such functionalized MOFs could have applications in selective sensing of diols or in catalysis, where the electron-deficient nitro groups might play a role. nih.gov Researchers have also explored in-situ reactions of nitro-containing compounds to generate linkers during MOF formation, highlighting the utility of the nitro group in this field. rsc.org

The following table summarizes different strategies for creating functional porous frameworks using boronic acids.

| Framework Type | Boronic Acid Role | Linkage/Interaction | Potential Application |

| Covalent Organic Framework (COF) | Primary Building Block | Boroxine or Boronate Ester Bonds | Gas Storage, Separation |

| Metal-Organic Framework (MOF) | Functional Group on Linker | Coordination Bonds, Boron-Diol Affinity | Selective Sensing, Catalysis |

| Functionalized COF | Pore Modifier (Truncation) | Boroxine Bonds | Tuned Adsorption, Catalysis |

| This table summarizes general strategies for incorporating boronic acids into porous materials. rsc.orgresearchgate.netnih.gov |

Development of Chemical Sensors and Probes Based on Recognition Principles

The ability of boronic acids to bind specifically and reversibly with certain molecules forms the basis for their widespread use in chemical sensor technology. nih.gov These sensors, often called chemosensors, are designed to produce a measurable signal upon interacting with a target analyte. nih.gov The reversible covalent binding of boronic acids with polyols and Lewis bases has enabled the creation of robust sensors for many biologically important species. rsc.org

The primary recognition motif of boronic acid-based sensors is their interaction with compounds containing 1,2- or 1,3-diol functionalities. mdpi.comnih.gov This specificity makes them ideal receptors for saccharides (sugars), which are rich in cis-diol groups. nih.gov

Key analytes targeted by boronic acid receptors include:

Saccharides: Glucose, fructose, and other monosaccharides are common targets due to their biological relevance. The binding affinity and selectivity can be tuned by modifying the structure of the boronic acid receptor.

Glycoproteins: These are proteins with attached carbohydrate chains (glycans). Boronic acid-functionalized materials can be used for the selective recognition and detection of glycoproteins, which is important in diagnostics and proteomics. mdpi.com

Catechols: Molecules with a catechol moiety, such as the neurotransmitter dopamine (B1211576), can be selectively bound by boronic acids.

Reactive Oxygen Species (ROS): A more recent application involves sensors that detect ROS like hydrogen peroxide through the oxidative cleavage of a boronate ester. nih.gov

Lewis Bases: The Lewis acidic nature of the boron atom allows for the detection of strong Lewis bases like fluoride (B91410) anions. nih.gov

For (3,4-Dinitrophenyl)boronic acid, the strong electron-withdrawing nitro groups lower the pKa of the boronic acid. This facilitates the formation of the more stable tetrahedral boronate anion at or near physiological pH, enhancing its binding affinity for diols in biological environments. nih.gov

Table 1: Examples of Analytes Detected by Phenylboronic Acid-Based Sensors This table presents generalized data for phenylboronic acid derivatives to illustrate the scope of analytes.

| Analyte Class | Specific Example | Interaction Principle | Typical Application |

|---|---|---|---|

| Saccharides | D-Glucose | Reversible boronate ester formation with cis-diols. | Blood glucose monitoring. nih.gov |

| Glycoproteins | Immunoglobulin G (IgG) | Affinity binding to glycan moieties on the protein surface. mdpi.com | Disease biomarker detection. |

| Catecholamines | Dopamine | Binding to the catechol group. nih.gov | Neurological studies. |

| Anions | Fluoride (F⁻) | Interaction of the Lewis basic anion with the Lewis acidic boron atom. nih.gov | Environmental monitoring. |

| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the C-B bond. nih.gov | Cellular stress studies. |

A critical aspect of a chemosensor is the mechanism that converts the molecular recognition event into an observable signal. For boronic acid-based optical sensors, this is typically achieved by coupling the boronic acid receptor to a fluorophore or chromophore. The binding of an analyte modulates the photophysical properties of the signaling unit.

Common signal transduction mechanisms include:

Photoinduced Electron Transfer (PET): In many sensors, the boronic acid group acts as a PET quencher of a nearby fluorophore. Upon binding a diol, the electronic properties of the boron center are altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.comnih.gov

Intramolecular Charge Transfer (ICT): The binding event can alter the electron-donating or -accepting ability of the receptor, leading to a change in the ICT character of the sensor molecule. This results in a shift in the absorption or emission wavelength (a color change).

Förster Resonance Energy Transfer (FRET): In FRET-based sensors, the binding of an analyte can change the distance or orientation between a donor and an acceptor fluorophore, modulating the energy transfer efficiency and leading to a ratiometric signal change. nih.gov

The dinitrophenyl group in (3,4-Dinitrophenyl)boronic acid can itself participate in these electronic processes, potentially acting as a strong electron-accepting unit in an ICT system or influencing the PET quenching efficiency.

To enhance sensitivity, stability, and applicability, boronic acid-based receptors are often integrated into larger sensing platforms.

Optical Platforms:

Fluorescence and Colorimetric Assays: Simple solution-based assays where the addition of an analyte causes a change in fluorescence intensity or color are common. nih.gov

Nanomaterials: Functionalizing nanoparticles (e.g., gold nanoparticles, quantum dots, or carbon dots) with boronic acids creates highly sensitive probes. nih.govnih.gov Analyte binding can induce nanoparticle aggregation, causing a color change, or modulate the fluorescence of quantum dots.

Self-Assembled Monolayers (SAMs): Immobilizing boronic acid derivatives on surfaces like glass or gold allows for the creation of reusable sensor chips. researchgate.net

Electrochemical Platforms:

Electrochemical sensors offer high sensitivity and are well-suited for miniaturization. Boronic acid derivatives can be incorporated into electrochemical platforms in several ways. nih.gov

Surface Modification: Electrodes can be modified by electropolymerizing boronic acid-functionalized monomers (e.g., 3-aminophenylboronic acid) or by attaching them via SAMs. nih.gov

Sensing Mechanisms: The binding of a charged analyte or the change in the local environment upon binding a neutral analyte (like glucose) can be detected by techniques such as electrochemical impedance spectroscopy (EIS), potentiometry, or voltammetry. nih.gov For example, the binding of dopamine to a boronic acid-modified electrode can be detected via the direct oxidation of the dopamine molecule. nih.gov

Table 2: Comparison of Sensing Platforms for Boronic Acid Sensors

| Platform Type | Sub-Type | Principle of Operation | Example |

|---|---|---|---|

| Optical | Fluorescence Spectroscopy | Analyte binding modulates fluorescence via PET, ICT, or FRET. | Anthracene-based sensor shows fluorescence increase with phenylboronic acid. nih.gov |

| Colorimetric (Nanoparticles) | Analyte-induced aggregation of gold nanoparticles (AuNPs) functionalized with boronic acid leads to a color change. | AuNPs modified with 4-mercaptophenylboronic acid for detecting tyrosinase activity. nih.gov | |

| Electrochemical | Impedimetric | Analyte binding alters the impedance at the electrode-solution interface. | Electropolymerized 3-aminophenylboronic acid for dopamine detection. nih.gov |

| Potentiometric | Changes in ion concentration or charge at a membrane surface due to binding are measured as a potential difference. | A co-polymer of phenylboronic acid and thiophene (B33073) for D-glucose detection. nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies

Spectroscopic techniques are instrumental in elucidating the structural and electronic properties of (3,4-Dinitrophenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. In a study of 4-nitrophenyl boronic acid, a related compound, proton resonances were observed at 8.19 and 8.21 ppm (doublet, meta) and 7.90 ppm (broad, ortho). researchgate.netresearchgate.net For phenylboronic acid, signals are typically found around 7.99, 7.79, 7.39, and 7.33 ppm. chemicalbook.com The specific shifts for (3,4-Dinitrophenyl)boronic acid are influenced by the two nitro groups on the phenyl ring.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. udel.edu The chemical shifts are sensitive to the hybridization and the electronegativity of attached atoms. udel.edu The carbon atom bonded to the boron atom typically exhibits a characteristic resonance. rsc.org In related phenylboronic acid derivatives, the carbon bearing the boron atom can sometimes be difficult to detect. rsc.org

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. nsf.govnih.gov The chemical shift of the boron atom provides insight into its coordination state (trigonal or tetrahedral) and the electronic environment. nsf.govnih.gov For phenylboronic acids, the ¹¹B NMR chemical shifts are typically in the range characteristic for tricoordinate boron species. researchgate.net The presence of electron-withdrawing nitro groups is expected to influence the boron chemical shift.

| Nucleus | Chemical Shift (ppm) | Reference Compound | Solvent |

|---|---|---|---|

| ¹H | 7.99, 7.79, 7.39, 7.33 | Phenylboronic acid | Not specified |

| ¹H | 8.19, 8.21 (d), 7.90 (br) | 4-Nitrophenyl boronic acid | d₄-Methanol |

| ¹¹B | ~28.0 | Phenylboronic acid ester | CDCl₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.

IR Spectroscopy: The infrared spectrum of (3,4-Dinitrophenyl)boronic acid is expected to show characteristic absorption bands. For phenylboronic acid, key vibrations include the B-O stretching at approximately 1345 cm⁻¹ and O-B-O out-of-plane deformation around 635 cm⁻¹. researchgate.net The presence of the nitro groups will introduce strong symmetric and asymmetric stretching vibrations, typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The IR spectrum of the related 3,4-dinitrobenzoic acid shows characteristic peaks for the nitro groups. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For boronic acids, the B-C stretching vibration is an important feature. researchgate.net

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| B-O | Asymmetric Stretch | ~1345 | Phenylboronic acid |

| O-B-O | Out-of-plane Deformation | ~635 | Phenylboronic acid |

| NO₂ | Asymmetric Stretch | 1500-1600 | General Nitro Compounds |

| NO₂ | Symmetric Stretch | 1300-1370 | General Nitro Compounds |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. wikipedia.org

UV-Vis Spectroscopy: The electronic transitions in organic molecules can be determined by ultraviolet-visible spectroscopy. wikipedia.org The presence of the dinitrophenyl chromophore in (3,4-Dinitrophenyl)boronic acid will lead to characteristic absorptions in the UV-Vis spectrum. These transitions are typically of the π → π* and n → π* type. youtube.com The nitro groups, being strong electron-withdrawing groups, will significantly influence the energy of these transitions, likely causing a bathochromic (red) shift compared to unsubstituted phenylboronic acid.

Fluorescence Studies: Many boronic acid derivatives are used in fluorescent sensors. rsc.orgnih.gov The fluorescence properties of (3,4-Dinitrophenyl)boronic acid would depend on the nature of its excited states and the efficiency of non-radiative decay pathways. The nitro groups often quench fluorescence, so it is possible that this compound is non-fluorescent or weakly fluorescent.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound.

Molecular Weight Determination: Mass spectrometry can precisely determine the molecular mass of (3,4-Dinitrophenyl)boronic acid, which is 211.02 g/mol . This technique is crucial for confirming the identity of the synthesized compound.

Fragmentation Analysis: Under mass spectrometric conditions, the molecule will fragment in a characteristic manner. Common fragmentation pathways for boronic acids may involve the loss of water, the boronic acid group, or cleavage of the phenyl ring. The presence of the nitro groups will also direct the fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) can be a useful technique for analyzing boronic acid compounds. chromatographyonline.com

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.

Crystal Engineering and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces.

Crystal Structure: While the specific crystal structure of (3,4-Dinitrophenyl)boronic acid is not detailed in the provided search results, the structures of related phenylboronic acids have been reported. wiley-vch.de Phenylboronic acid itself forms dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. wiley-vch.de It is highly probable that (3,4-Dinitrophenyl)boronic acid also forms such hydrogen-bonded dimers.

| Compound Name |

|---|

| (3,4-Dinitrophenyl)boronic acid |

| Phenylboronic acid |

| 4-Nitrophenyl boronic acid |

| 3,4-Dinitrobenzoic acid |

Polymorphism and Co-crystallization Studies

The ability of (3,4-Dinitrophenyl)boronic acid to exist in different crystalline forms (polymorphism) and to form multi-component crystals (co-crystals) is a key area of research. Co-crystallization experiments, which involve combining the boronic acid with other compounds, can lead to new materials with altered physical properties. mdpi.com

The formation of these molecular complexes is highly dependent on factors such as the molar ratio of the components and the solvent used, including the presence or absence of water. mdpi.comresearchgate.net Techniques like single-crystal X-ray diffraction and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these new crystalline phases. mdpi.comresearchgate.net The boronic acid moiety, –B(OH)₂, plays a crucial role in forming a variety of hydrogen-bonding networks within these co-crystals. mdpi.comresearchgate.net

For instance, studies on the co-crystallization of similar phenylboronic acids with active pharmaceutical ingredients (APIs) have demonstrated the formation of new molecular complexes. mdpi.comresearchgate.net The success of co-crystal formation can be predicted to some extent by the difference in pKa values between the boronic acid and the co-former. A pKa difference of less than 0 generally favors co-crystal formation. csmres.co.uk

Table 1: Examples of Co-crystallization Studies with Phenylboronic Acid Derivatives

| Co-former | Molar Ratio (Boronic Acid:Co-former) | Solvent(s) | Result | Reference |

| Aciclovir | 1:1, 2:1, 1:2 | Water, Ethanol, Methanol & mixtures | New molecular complexes formed | mdpi.com |

| Caffeine | 1:1, 2:1, 1:2 | Water, Ethanol, Methanol & mixtures | New molecular complexes formed | mdpi.com |

| Nitrofurazone | 1:1, 2:1, 1:2 | Water, Ethanol, Methanol & mixtures | New molecular complexes formed | mdpi.com |

| Proline | 1:1, 2:1, 1:2 | Water, Ethanol, Methanol & mixtures | New molecular complexes formed | mdpi.comresearchgate.net |

This table is illustrative and based on studies with similar phenylboronic acids. Specific co-crystallization data for (3,4-Dinitrophenyl)boronic acid was not available in the search results.

Computational Chemistry and Theoretical Modeling

Computational methods offer powerful insights into the properties and behavior of (3,4-Dinitrophenyl)boronic acid, complementing experimental findings.

Density Functional Theory (DFT) and ab initio methods are widely used to investigate the electronic structure of boronic acids. nih.govnih.govbohrium.com These calculations can determine optimized molecular geometries, bond lengths, and bond angles. nih.govsemanticscholar.org For example, DFT calculations on similar phenylboronic acid derivatives have been performed using the B3LYP functional with basis sets like 6-311++G(d,p). semanticscholar.orgresearchgate.net

These studies help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity. For instance, the presence of electron-withdrawing nitro groups in (3,4-Dinitrophenyl)boronic acid is expected to significantly influence its electronic properties. The Lewis acidic character of the boron atom, which is key to the reactivity of boronic acids, can be modulated by such substitutions. researchgate.net

Computational models are employed to predict the reactivity of boronic acids and to elucidate reaction mechanisms. nih.gov DFT calculations can be used to determine the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathways. researchgate.net For example, in the context of boronic acid reactions, DFT studies have shown that the formation of a tetrahedral boron intermediate is a key step. researchgate.net

The reactivity of phenylboronic acids is strongly influenced by substituents on the phenyl ring. Electron-withdrawing groups, such as the nitro groups in (3,4-Dinitrophenyl)boronic acid, can affect the Lewis acidity of the boron atom and thus its reactivity in processes like the formation of boronate esters. researchgate.netnih.gov

Computational chemistry is a valuable tool for simulating spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of FT-IR, Raman, and NMR spectra for phenylboronic acid derivatives have been shown to be in good agreement with experimental results. nih.govsemanticscholar.orgresearchgate.net

For instance, DFT calculations can predict vibrational frequencies (FT-IR and Raman) and chemical shifts (NMR). nih.govresearchgate.net While general agreement is often good, some discrepancies can arise, for example, in the prediction of OH chemical shifts in NMR, where explicit solvent effects may need to be considered in the calculations. nih.gov Online databases and software can also be used to predict NMR spectra. nmrdb.org

These simulations can model the dynamic interactions between the boronic acid and solvent molecules, which is important for understanding its solubility and reactivity in different environments. For example, MD simulations have been used to study the diffusion of water molecules around nanoparticles, a concept that can be extended to understand the hydration shell of molecules like (3,4-Dinitrophenyl)boronic acid. mdpi.com The development of specialized force fields for boron-containing compounds is an active area of research to improve the accuracy of these simulations. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for (3,4-Dinitrophenyl)boronic Acid Transformations

The electron-deficient nature of (3,4-Dinitrophenyl)boronic acid presents unique challenges and opportunities for catalytic transformations. Standard palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, may require re-optimization to achieve high efficiency. Future research is geared towards developing novel catalytic systems that can effectively handle this substrate.

Key research areas include:

Alternative Metal Catalysts: Investigation into nickel-based catalytic systems, which have shown promise for cross-coupling reactions involving electron-poor substrates, could offer new pathways for transformations. google.com

Advanced Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands can modulate the electronic properties and steric environment of the metal center, enhancing catalytic activity and selectivity for reactions involving the deactivated boronic acid.

Photoredox Catalysis: Light-mediated dual catalysis, combining a photosensitizer with a transition metal catalyst, could enable previously inaccessible transformations under milder conditions, overcoming the activation barriers associated with this electron-poor system.

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new applications for (3,4-Dinitrophenyl)boronic acid, its integration into automated synthesis platforms and high-throughput experimentation (HTE) is essential. HTE allows for the rapid screening of a vast number of reaction conditions in parallel, significantly speeding up the optimization process. nih.gov

Future efforts will likely focus on:

Reaction Optimization: Using HTE to screen variables such as catalysts, ligands, bases, solvents, and temperature to quickly identify optimal conditions for challenging cross-coupling reactions (e.g., C-N or C-O bond formation). nih.gov

Library Synthesis: Employing automated synthesizers to generate libraries of derivatives based on the (3,4-dinitrophenyl) scaffold. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 1: High-Throughput Experimentation Parameters for Optimizing Reactions

| Parameter | Variables to Screen | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp), etc. | Metal choice is critical for activating the C-B bond. |

| Ligand | SPhos, XPhos, JohnPhos, dtbpf, NHCs | Ligands fine-tune catalyst activity and stability. nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Organic bases | Base strength influences the transmetalation step. |

| Solvent | Toluene, Dioxane, THF, iPrOH, Water mixtures | Solvent polarity and coordinating ability affect reaction rates. nih.gov |

| Temperature | 25°C to 120°C | Optimizing thermal conditions for reaction efficiency. |

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Scale-Up

For (3,4-Dinitrophenyl)boronic acid to be utilized in large-scale industrial applications, the development of green, safe, and cost-effective synthetic routes is paramount. Traditional nitration and borylation methods often involve harsh reagents and generate significant waste.

Future research will target:

Greener Nitration Methods: Exploring solid acid catalysts or milder nitrating agents to reduce the use of concentrated sulfuric and nitric acids.

Flow Chemistry: Implementing continuous flow processes for both the nitration and borylation steps. Flow chemistry offers superior heat and mass transfer, improving safety (especially for energetic nitro compounds), reaction control, and scalability.

Catalytic Borylation: Developing direct C-H borylation methods for dinitrobenzene derivatives, which would provide a more atom-economical route to the target compound compared to traditional methods involving organolithium or Grignard reagents. Itaconic acid has been explored as a benign catalyst for other multi-component reactions, suggesting a trend toward milder organic acid catalysts. researchgate.net

Design of Next-Generation Functional Materials with Tailored Electronic Properties

The powerful electron-accepting properties of the 3,4-dinitrophenyl moiety make this boronic acid an exceptional building block for advanced functional materials. Its incorporation into polymers or molecular crystals can be used to precisely tune electronic and photophysical properties.

Emerging research avenues include:

n-Type Organic Semiconductors: Boron-based organic molecules are being investigated as electron-transporting (n-type) materials for organic electronic devices. researchgate.net The strong electron-withdrawing nature of (3,4-Dinitrophenyl)boronic acid makes it a prime candidate for creating semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Materials: Creating donor-acceptor molecules by coupling the (3,4-dinitrophenyl) group with a strong electron-donating group can lead to materials with significant NLO properties, useful for optical communications and data storage.

Chemiresistive Polymers: Incorporating this moiety into a polymer backbone could yield materials whose electrical resistance changes upon exposure to specific analytes, forming the basis for novel chemical sensors.

Table 2: Potential Functional Materials from (3,4-Dinitrophenyl)boronic Acid

| Material Class | Role of (3,4-Dinitrophenyl)boronic Acid | Potential Application |

| Organic Semiconductors | Electron-accepting (n-type) component. researchgate.net | Organic Field-Effect Transistors (OFETs), OLEDs |

| Non-Linear Optical (NLO) Materials | Forms a charge-transfer system with an electron donor. | Photonics, optical switching |

| Chemiresistive Sensors | Modulates polymer conductivity upon analyte binding. | Environmental monitoring, diagnostics |

| Energetic Materials | Acts as a component in co-crystals with energetic binders. mdpi.com | Advanced propellants and explosives |

Advanced Sensing Applications Beyond Current Paradigms

While boronic acids are widely known for their ability to bind with diols (like sugars) and fluoride (B91410) ions, the unique electronic structure of (3,4-Dinitrophenyl)boronic acid could lead to sensors with unprecedented selectivity and sensitivity. nih.govnih.gov The increased Lewis acidity of the boron atom, induced by the nitro groups, is key.

Future research will focus on:

Low-pH Saccharide Sensing: Phenylboronic acids typically require alkaline conditions to bind sugars effectively. The enhanced acidity of (3,4-Dinitrophenyl)boronic acid may allow for strong binding and sensing at physiological pH (7.4), a major goal for in-vivo glucose monitoring.

Selective Anion Recognition: This boronic acid could be a highly selective receptor for fluoride or cyanide anions, with the binding event transduced into a strong optical or electrochemical signal due to the internal charge transfer (ICT) mechanism. nih.govresearchgate.net

Sensing of Electron-Rich Analytes: Leveraging the electron-deficient aromatic ring to detect electron-rich aromatic compounds (e.g., certain neurotransmitters or pollutants) through charge-transfer complex formation.

Deepening Mechanistic Understanding Through Advanced Analytical Techniques and In Situ Monitoring

A profound understanding of the reaction mechanisms, binding interactions, and electronic behavior of (3,4-Dinitrophenyl)boronic acid is critical for its rational design in future applications.

Future investigations will employ:

In Situ Spectroscopy: Using techniques like in situ NMR, Raman, and IR spectroscopy to monitor reactions in real-time. This allows for the identification of transient intermediates and provides direct insight into the catalytic cycle.

Advanced Mass Spectrometry: Employing techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to intercept and characterize key intermediates in catalytic reactions or binding events.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and rationalize the electronic structure of materials. nih.gov Such studies can explain the reactivity and guide the design of new experiments and next-generation molecules. nih.gov

Q & A

Q. Methodological Guidance

- UV-Vis : Detect charge-transfer complexes (λmax ~320 nm) with catechol derivatives.

- FTIR : B-O stretching at 1340–1390 cm⁻¹ confirms ester formation with diols.

- ¹H-¹¹B HMBC NMR : Maps hydrogen bonding networks .

How does Lewis acidity impact catalytic applications?

Advanced Research Question

Despite high Lewis acidity (pKa ~8.2), the compound’s steric bulk limits catalytic utility. Applications include:

- Friedel-Crafts alkylation : Activates α,β-unsaturated ketones in dichloromethane.

- Limitations : Poor performance in aqueous media due to hydrolysis .

What challenges arise in peptide-boronic acid library synthesis?

Advanced Research Question

Incorporating the compound into peptide libraries requires:

- Orthogonal protection : Use Fmoc-protected lysine residues to avoid boronic acid side reactions.

- Cleavage conditions : TFA with 2% triisopropylsilane prevents boron-oxygen bond scission.

- Quality control : MALDI-MS with DHB matrix ensures accurate sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.